1-Benzyl-3,4-bis(chloromethyl)pyrrolidine chemical structure and properties
1-Benzyl-3,4-bis(chloromethyl)pyrrolidine chemical structure and properties
A Pivotal Intermediate for Fused Bicyclic Heterocycles in Medicinal Chemistry
Executive Summary
1-Benzyl-3,4-bis(chloromethyl)pyrrolidine (CAS: 3575-64-2) is a specialized bis-electrophilic intermediate used primarily in the synthesis of 5,5-fused bicyclic systems. Its core utility lies in its ability to undergo double nucleophilic substitution reactions to form octahydropyrrolo[3,4-c]pyrrole (diazabicyclo[3.3.0]octane) and tetrahydro-1H-thieno[3,4-c]pyrrole scaffolds. These fused systems are critical pharmacophores in modern drug discovery, appearing in NMDA receptor modulators, antibacterial agents, and GPCR ligands. This guide details the structural properties, validated synthetic protocols, and reaction pathways of this essential building block.[1][2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
The compound features a pyrrolidine ring protected at the nitrogen by a benzyl group, with two reactive chloromethyl arms at the 3 and 4 positions. The reactivity is defined by the high electrophilicity of the primary alkyl chlorides, which are positioned to favor 5-membered ring formation upon reaction with dinucleophiles.
Table 1: Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine | |
| CAS Number | 3575-64-2 | Racemic / Unspecified stereochemistry |
| Molecular Formula | C₁₃H₁₇Cl₂N | |
| Molecular Weight | 258.19 g/mol | |
| Physical State | Viscous oil or low-melting solid | Often stored as HCl salt for stability |
| Boiling Point | ~140–145 °C at 0.5 mmHg | Predicted/Analogous |
| Solubility | Soluble in DCM, CHCl₃, THF | Low solubility in water (free base) |
| Stereochemistry | cis or trans isomers possible | trans-isomer is thermodynamically preferred in synthesis from fumarates |
Synthetic Routes & Methodology
The synthesis of 1-benzyl-3,4-bis(chloromethyl)pyrrolidine is typically achieved via a three-step sequence starting from the cycloaddition of an azomethine ylide (derived from N-benzylglycine) with a fumarate or maleate dienophile.
Core Synthesis Protocol
Precursor: Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate.
Step 1: Reduction to Diol
Reaction: Ester reduction using Lithium Aluminum Hydride (LiAlH₄).
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Protocol:
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Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under N₂ atmosphere at 0 °C.
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Add Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate (1.0 equiv) dropwise in THF.
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Allow to warm to room temperature and reflux for 4 hours.
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Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
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Filter the granular precipitate and concentrate the filtrate to yield 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine as a viscous oil.
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Step 2: Chlorination
Reaction: Conversion of diol to dichloride using Thionyl Chloride (SOCl₂).
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Protocol:
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Dissolve the diol (1.0 equiv) in anhydrous Chloroform (CHCl₃) or DCM.
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Add SOCl₂ (3.0 equiv) dropwise at 0 °C.
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Reflux the mixture for 3–5 hours. Evolution of SO₂ and HCl gas will be observed.
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Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure.
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Neutralization: The residue is the hydrochloride salt. To obtain the free base, partition between DCM and saturated NaHCO₃ solution. Dry organic layer (MgSO₄) and concentrate.
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Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis from acyclic precursors via the azomethine ylide route.
Reactivity & Transformations[9]
The defining characteristic of 1-benzyl-3,4-bis(chloromethyl)pyrrolidine is its ability to act as a 1,4-bis-electrophile relative to the newly forming ring. This allows for the construction of 5,5-fused bicyclic systems.
Key Transformation: Cyclization to Octahydropyrrolo[3,4-c]pyrroles
Reaction with primary amines (
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Mechanism: Double nucleophilic substitution (
). The amine attacks one chloromethyl group, followed by an intramolecular attack on the second chloromethyl group to close the ring. -
Conditions: Reflux in acetonitrile or ethanol with a base (K₂CO₃ or DIPEA).
Key Transformation: Thia-Heterocycle Formation
Reaction with Sodium Sulfide (Na₂S) yields the tetrahydro-1H-thieno[3,4-c]pyrrole system.
Visualization: Divergent Reactivity
Figure 2: Divergent synthesis of fused bicyclic heterocycles from the bis(chloromethyl) core.
Applications in Drug Discovery[1][5][10]
The 1-benzyl-3,4-bis(chloromethyl)pyrrolidine scaffold is a critical "enabler" intermediate. It is rarely the final drug but rather the tool used to build the core skeleton of bioactive molecules.
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Antibacterial Agents: The octahydropyrrolo[3,4-c]pyrrole scaffold (derived from this intermediate) mimics the pyrrolidine core of quinolones or serves as a novel spacer in efflux pump inhibitors.
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GPCR Ligands: The bicyclic system provides conformational restriction, which reduces the entropic penalty of binding. Derivatives have been explored as antagonists for histamine H3 receptors and modulators of chemokine receptors.
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Scaffold Hopping: It is used to replace piperazine or simple pyrrolidine rings to alter solubility and metabolic stability profiles while maintaining basicity.
Safety & Handling
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Alkylating Potential: As a bis(chloromethyl) compound, it is a potent alkylating agent. It acts as a nitrogen mustard analog (though less reactive than sulfur mustards). It can cross-link DNA or proteins.
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Precautions:
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Handle only in a fume hood.
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Wear double nitrile gloves.
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Quenching: Destroy excess reagent with a dilute solution of ammonia or nucleophilic amine before disposal.
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Storage: Store as the hydrochloride salt at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or self-quaternization (polymerization).
References
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GuideChem. (2025). 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine Properties and CAS Data. Retrieved from
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National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Retrieved from
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BenchChem. (2025).[2][3] Chiral Pool Synthesis of Pyrrolidine Derivatives: Technical Guide. Retrieved from
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Organic Syntheses. (1959). 1-Benzylpiperazine (Analogous Synthesis Protocol). Org. Synth. 1959, 39, 4. Retrieved from
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ChemicalBook. (2025). Product Profile: 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine. Retrieved from
